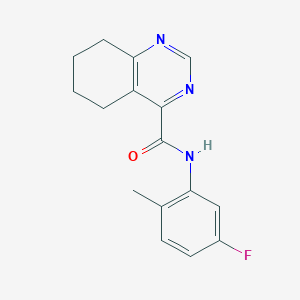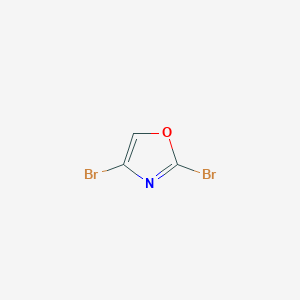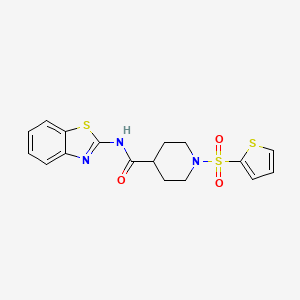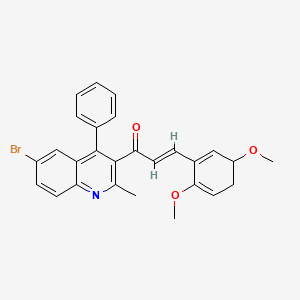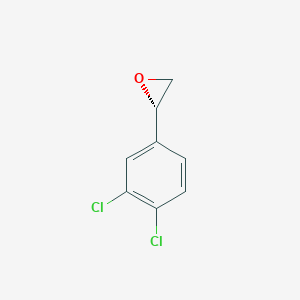
(2r)-2-(3,4-Dichlorophenyl)oxirane
描述
®-2-(3,4-dichlorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is particularly notable for its two chlorine atoms attached to the phenyl ring, which can significantly influence its chemical reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,4-dichlorophenyl)oxirane typically involves the epoxidation of ®-3,4-dichlorostyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-2-(3,4-dichlorophenyl)oxirane may involve the use of more robust and scalable oxidizing agents, such as hydrogen peroxide in the presence of a catalyst. This method is advantageous due to its cost-effectiveness and environmental friendliness, as it produces water as the only byproduct.
化学反应分析
Types of Reactions
®-2-(3,4-dichlorophenyl)oxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions using strong reducing agents.
Oxidation: Performed using oxidizing agents such as potassium permanganate or osmium tetroxide.
Major Products
Nucleophilic Substitution: Produces various substituted alcohols, amines, or thiols depending on the nucleophile used.
Reduction: Yields the corresponding diol.
Oxidation: Results in more complex oxygenated compounds, potentially including carboxylic acids or ketones.
科学研究应用
®-2-(3,4-dichlorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.
作用机制
The mechanism of action of ®-2-(3,4-dichlorophenyl)oxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
®-2-(3,4-dichlorophenyl)ethanol: Similar in structure but lacks the epoxide ring, resulting in different reactivity and applications.
®-2-(3,4-dichlorophenyl)acetaldehyde: Contains an aldehyde group instead of an epoxide, leading to distinct chemical behavior.
®-2-(3,4-dichlorophenyl)acetic acid: Features a carboxylic acid group, which significantly alters its chemical properties and uses.
Uniqueness
®-2-(3,4-dichlorophenyl)oxirane is unique due to its epoxide ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry, distinguishing it from other similar compounds that lack this functional group.
属性
IUPAC Name |
(2R)-2-(3,4-dichlorophenyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOFHWTUAOODBJ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141303-34-6 | |
| Record name | (2R)-2-(3,4-dichlorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2813724.png)
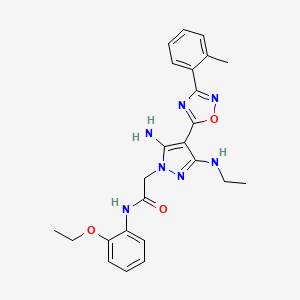
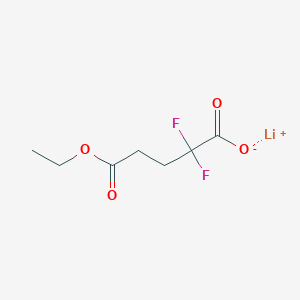
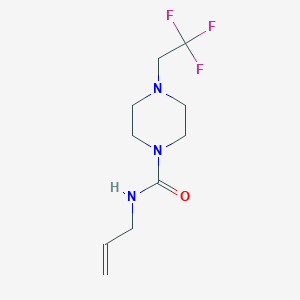
![8-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B2813729.png)
![7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2813730.png)
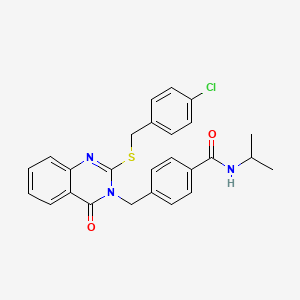
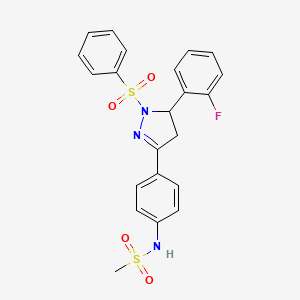
![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2813734.png)
![2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2813736.png)
